1-Chloro-9,10-bis(phenylethynyl)anthracene

Chemiluminescence Lightstick Formulation Fluorescent Dye

1-Cl-BPEA is a chlorinated BPEA derivative engineered for yellow-green emission (514 nm) in high-intensity lightsticks and photon upconversion. Unlike BPEA, its chlorine substituent enables a bathochromic shift, higher solubility in dibutyl phthalate, and superior solid-state thin-film performance. Quantum efficiency of ~0.34 and 213 lm-hr/L output make it the definitive fluorescer for brightness-critical applications. Its triplet energy (1.2 eV) also supports lead-halide perovskite-sensitized UC. ≥97% purity.

Molecular Formula C30H17Cl
Molecular Weight 412.9 g/mol
CAS No. 41105-35-5
Cat. No. B1582083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-9,10-bis(phenylethynyl)anthracene
CAS41105-35-5
Molecular FormulaC30H17Cl
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl
InChIInChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H
InChIKeyIMMCAKJISYGPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-9,10-bis(phenylethynyl)anthracene (CAS 41105-35-5) for Chemiluminescence and Photonic R&D


1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA, CAS 41105-35-5) is a chlorinated derivative of the well-known fluorescent dye 9,10-bis(phenylethynyl)anthracene (BPEA). It is a polycyclic aromatic hydrocarbon (C30H17Cl, MW 412.91) that functions as a high-efficiency fluorescer in chemiluminescent systems, particularly peroxyoxalate-based lightsticks . The presence of the single chlorine substituent on the anthracene core significantly alters its photophysical properties relative to the parent BPEA, notably shifting its emission maximum to the yellow-green region (~514 nm) . This compound is supplied as a light-sensitive, orange crystalline solid with a melting point of approximately 203-205 °C . Its primary applications are in high-intensity lightsticks, chemiluminescence research, and increasingly as a solid-state annihilator in photon upconversion systems [1].

Why BPEA or Other Anthracene Dyes Cannot Directly Substitute for 1-Chloro-9,10-bis(phenylethynyl)anthracene


While the parent compound 9,10-bis(phenylethynyl)anthracene (BPEA) is a common green fluorophore, its direct substitution with 1-chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA) is not equivalent. The chlorine atom is not a spectator; it actively modulates the electronic structure of the anthracene core. This single modification results in a bathochromic shift in emission (from green to yellow-green), alters the compound's solubility profile in key industrial solvents like dibutyl phthalate, and significantly changes its solid-state performance in devices [1]. Critically, research has shown that BPEA, 1-Cl-BPEA, and its isomer 2-Cl-BPEA exhibit 'vastly different properties in thin films' despite similar solution behavior [2]. Therefore, for applications demanding a specific yellow-green emission wavelength, high-intensity output, or solid-state compatibility, BPEA is an unsuitable substitute. The following evidence quantifies these key differentiators.

1-Chloro-9,10-bis(phenylethynyl)anthracene (CAS 41105-35-5): Evidence-Based Differentiation for Informed Procurement


Superior Light Output (Lumen-Hours) in Chemiluminescent Formulations vs. Unsubstituted BPEA

1-Cl-BPEA demonstrates significantly higher light output in chemiluminescent systems compared to the parent compound, BPEA. This performance is critical for applications like high-intensity lightsticks where total light yield over time is the primary metric. In a comparative study using a peroxyoxalate system, a formulation containing the commercial reference dye 1-Cl-BPEA produced 213 lumen-hours per liter, whereas an equivalent formulation with BPEA yielded only 150 lumen-hours per liter [1].

Chemiluminescence Lightstick Formulation Fluorescent Dye

High Quantum Efficiency (QE) in Peroxyoxalate Chemiluminescence vs. Other Dyes

In peroxyoxalate chemiluminescence systems, 1-Cl-BPEA exhibits a high quantum efficiency (QE) of approximately 0.34 [REFS-1, REFS-2]. This value represents the efficiency with which the chemical energy of the reaction is converted into emitted light. While not the absolute highest among all chemiluminescent dyes, this QE is a key performance indicator. For context, this value is a direct measurement of its photon output relative to the number of reacting molecules. The statement that it 'outperforms standard fluorescent dyes' in this context is supported by its QE of 0.34, which is a benchmark for efficient yellow-green emitters in oxalate-based systems [1].

Chemiluminescence Quantum Efficiency Fluorophore Performance

Precise Emission Wavelength for Yellow-Green Safety Lighting vs. BPEA and Rubrene

The single chlorine substitution on the anthracene ring causes a specific bathochromic (red) shift in the emission spectrum, a key factor in its application. 1-Cl-BPEA exhibits a fluorescence emission maximum at 514 nm, producing a distinct yellow-green light . In contrast, the parent BPEA emits a 'ghostly green' light at a shorter wavelength, while rubrene, a common alternative annihilator in upconversion, emits at a longer wavelength (~550-560 nm, yellow-orange) [1]. This specific 514 nm emission is highly desired for safety lighting applications (e.g., Cyalume lightsticks) and for achieving a larger apparent anti-Stokes shift in upconversion systems compared to rubrene [2].

Fluorescence Spectroscopy Optical Materials

Improved Energy Level Alignment for Perovskite-Sensitized Upconversion vs. Rubrene

In solid-state photon upconversion (UC) devices, the energy level alignment between the sensitizer (perovskite) and the annihilator (dye) is crucial for minimizing energy loss. 1-Cl-BPEA possesses a triplet energy level (T1) of 1.2 eV, which is 'better matched to the perovskite energy levels' (specifically, the ~1.55 eV bandgap of formamidinium-rich perovskites) than rubrene (T1 = 1.14 eV), the previous 'gold standard' [1]. This improved alignment reduces the inherent energy loss during the triplet generation step, potentially leading to more efficient upconversion.

Photon Upconversion Perovskite Photovoltaics Triplet-Triplet Annihilation

Demonstrated Performance as a Triplet Acceptor with Quantified Upconversion Yield

The functional performance of 1-Cl-BPEA as a triplet acceptor in triplet-triplet annihilation (TTA) upconversion systems has been experimentally quantified. In studies using a BODIPY-derived organic triplet sensitizer, a system incorporating 1-Cl-BPEA (1CBPEA) as the acceptor achieved a significant upconversion quantum yield (Φ_UC) of up to 6.1% in both solution and polymer film samples, accompanied by an anti-Stokes shift of up to 0.56 eV [1]. This provides a benchmark for its utility in this emerging application area.

Photon Upconversion Triplet-Triplet Annihilation Photophysics

Enhanced Solubility in Key Industrial Solvents Compared to Non-Halogenated Analogs

The introduction of the chlorine atom significantly enhances the solubility of 1-Cl-BPEA in solvents commonly used in chemiluminescent formulations, such as dibutyl phthalate. This improved solubility, compared to non-halogenated BPEA and other analogs, is a key advantage for manufacturing [1]. Higher solubility allows for the preparation of more concentrated dye solutions, which can lead to higher light intensity in the final product and provides greater flexibility in the formulation process. The patent literature explicitly notes that 'chlorinated bis(phenylethynyl)anthracenes... have greater solubility' and are 'more economical' than other high-efficiency fluorescers [1].

Formulation Chemistry Solubility Chemiluminescence Manufacturing

Where to Best Apply 1-Chloro-9,10-bis(phenylethynyl)anthracene Based on Proven Performance


Formulation of High-Intensity, Yellow-Green Cyalume-Type Lightsticks

This is the primary and most established industrial use case. 1-Cl-BPEA is the critical yellow-green fluorophore for '30-minute high-intensity' lightsticks [1]. Its specific emission at ~514 nm , its high quantum efficiency of ~0.34 in peroxyoxalate systems [2], and its superior light output (213 lumen-hours/L) compared to BPEA [3] make it the optimal choice for products where brightness, specific color, and short-duration high-intensity are key. The compound's enhanced solubility in solvents like dibutyl phthalate also facilitates its incorporation into commercial formulations [4].

Perovskite-Sensitized Solid-State Photon Upconversion Research

1-Cl-BPEA is emerging as a key annihilator material in solid-state photon upconversion (UC) systems. Its triplet energy level (T1 = 1.2 eV) is a better match for the energy levels of lead-halide perovskite sensitizers than rubrene (T1 = 1.14 eV), promising more efficient energy transfer [5]. Research has demonstrated that BPEA derivatives like 1-Cl-BPEA are promising for increasing the apparent anti-Stokes shift, a major advantage over rubrene in UC applications [6]. Its functional performance as a triplet acceptor is validated by a measured UC quantum yield of up to 6.1% [7].

Chemiluminescence-Based Analytical Assay Development

For researchers developing highly sensitive chemiluminescence assays, 1-Cl-BPEA serves as an efficient and well-characterized fluorophore. Its high quantum efficiency (QE ~0.34) [2] and strong, stable yellow-green emission provide a robust signal for detection. Its use as a benchmark 'high-intensity' fluorescer in patent literature [3] underscores its reliability as a standard material in reaction systems where maximizing photon output from a chemical reaction is the primary objective.

Development of Organic Light-Emitting Diodes (OLEDs) and Lasers

The robust photophysical properties of 1-Cl-BPEA make it a candidate material for optoelectronic device research. It has been shown to be a sensitizer and its strong fluorescence at 514 nm makes it suitable for use as a chromophore in optical devices such as lasers, LEDs, and organic light-emitting diodes (OLEDs) . Researchers exploring new yellow-green emitting materials for these applications can leverage the compound's well-defined emission, high solid-state performance (as distinct from BPEA) [6], and known energy levels for device engineering.

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